molecular formula C11H16ClN B176685 3-Phenylpiperidine Hydrochloride CAS No. 19509-09-2

3-Phenylpiperidine Hydrochloride

Cat. No. B176685
CAS RN: 19509-09-2
M. Wt: 197.7 g/mol
InChI Key: OKVMJYYCFLIGFJ-UHFFFAOYSA-N
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Description

3-Phenylpiperidine Hydrochloride is a chemical compound with the CAS Number: 19509-09-2 . It has a molecular weight of 197.71 and is a powder in physical form . It is used in proteomics research .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular formula of 3-Phenylpiperidine Hydrochloride is C11H15N.ClH . The Inchi Code is 1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Physical And Chemical Properties Analysis

3-Phenylpiperidine Hydrochloride is a powder in physical form . It has a molecular weight of 197.71 . The melting point is 142-144 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Stereospecific Syntheses : 3-Phenylpiperidine hydrochloride derivatives were created through stereoselective synthesis, using the Mannich reaction and intramolecular aldol condensation. These compounds were analyzed using 1H NMR and 13C NMR techniques, providing insight into their molecular structures (Jaffar & Upton, 1996).

  • Structural Investigation of Hindered Aromatic Amines : N-phenylpiperidine, a related compound, was examined using X-ray diffraction, revealing interesting structural features like the quasi-planarity of the nitrogen atom and the flattened nature of its isopropyl group. The study also investigated the hydrochloride form and its unique stoichiometry (Giumanini et al., 1994).

Pharmaceutical Analysis and Synthesis

  • Validation and Application in LC-MS/MS : A liquid chromatography-tandem mass spectrometric method was validated for determining the concentration of a 3-phenylpiperidine hydrochloride derivative in plasma. This method supported pre-clinical studies by providing accurate and reproducible measurements (Yang et al., 2004).

  • Efficient Synthesis of Phenylpiperidine Derivatives : A cost-effective synthesis process for 2-phenyl-3-aminopyridine, a key intermediate in preparing phenylpiperidine derivatives, was developed. This process highlights the importance of phenylpiperidine compounds in pharmaceutical research (Caron et al., 2001).

  • Palladium-catalyzed Synthesis : A study focused on the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, demonstrating an efficient method to synthesize 3-arylpiperidines, crucial building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Biochemical and Pharmacological Studies

  • Antiviral and Antimicrobial Evaluation : A set of alkyl derivatives of 3-phenylpiperidine-2,6-dione was synthesized and evaluated for their antiviral and antimicrobial activities. This highlights the potential of 3-phenylpiperidine hydrochloride derivatives in developing new therapeutic agents (Bielenica et al., 2011).

  • Neurotoxicity and Anticonvulsant Evaluation : Novel derivatives of 3-phenylpiperidine were tested for anticonvulsant and neurotoxicity effects. Such studies are essential in assessing the therapeutic potential and safety of new drugs (Aytemir & Çalış, 2010).

  • Role in Pain Management : A review explored the use of phenylpiperidine derivatives in treating acute and chronic pain, demonstrating their significant role in pain medicine and anesthesia. This includes the study of their interactions with opioid receptors and their metabolism (Elbaridi et al., 2017).

Mechanism of Action

Target of Action

3-Phenylpiperidine Hydrochloride, also known as Meperidine, primarily targets the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

3-Phenylpiperidine Hydrochloride functions as an analgesic due to its μ-opioid receptor agonism . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . It also has local anesthetic properties as a result of interaction with sodium channels .

Biochemical Pathways

The primary biochemical pathway affected by 3-Phenylpiperidine Hydrochloride involves the μ-opioid receptors and the ascending pain pathways . Activation of these receptors inhibits the transmission of pain signals, thereby altering pain perception .

Pharmacokinetics

3-Phenylpiperidine Hydrochloride has a 65% first-pass uptake by the lungs, with higher plasma protein binding than morphine . Normeperidine, an active metabolite of Meperidine, has analgesic activity and a potency twice that of Meperidine itself . Normeperidine has a longer elimination half-life than Meperidine and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The activation of μ-opioid receptors by 3-Phenylpiperidine Hydrochloride leads to analgesic effects , providing relief from moderate to severe pain . It also has the unique ability to interrupt postoperative shivering and shaking chills .

Safety and Hazards

The safety information for 3-Phenylpiperidine Hydrochloride includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

3-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVMJYYCFLIGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589603
Record name 3-Phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19509-09-2
Record name 3-Phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpiperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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